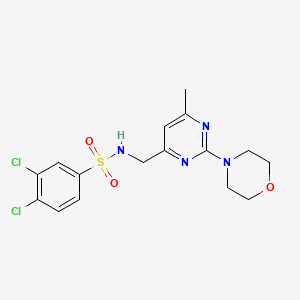

3,4-dichloro-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzenesulfonamide

Description

Properties

IUPAC Name |

3,4-dichloro-N-[(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18Cl2N4O3S/c1-11-8-12(21-16(20-11)22-4-6-25-7-5-22)10-19-26(23,24)13-2-3-14(17)15(18)9-13/h2-3,8-9,19H,4-7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXKXEGXKXGQLGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CCOCC2)CNS(=O)(=O)C3=CC(=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18Cl2N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. The process often includes:

Formation of the Pyrimidine Ring: This can be achieved through the reaction of appropriate chlorinated pyrimidine derivatives with morpholine under controlled conditions.

Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate with benzenesulfonyl chloride in the presence of a base such as triethylamine.

Final Coupling: The final step involves coupling the pyrimidine-morpholine intermediate with the sulfonamide derivative under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: Due to the presence of chlorine atoms, the compound can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The sulfonamide group can be involved in oxidation-reduction reactions under specific conditions.

Coupling Reactions: The pyrimidine ring can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce more complex heterocyclic compounds.

Scientific Research Applications

Key Structural Features:

- Sulfonamide Group : Enhances solubility and biological activity.

- Pyrimidine Ring : Provides potential for enzyme interaction.

- Morpholine Moiety : Improves bioavailability.

Medicinal Chemistry

The compound serves as a scaffold for designing new drugs with potential therapeutic effects, particularly in targeting inflammatory pathways. Its ability to inhibit key mediators such as nitric oxide and cyclooxygenase positions it as a candidate for anti-inflammatory therapies .

Biological Studies

Research indicates that 3,4-dichloro-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzenesulfonamide can be utilized to study enzyme inhibition and receptor binding due to its structural features. It has shown promise in modulating immune responses by reducing inflammation markers in vitro .

Industrial Applications

The compound can serve as an intermediate in the synthesis of more complex molecules used in various industrial processes. Its unique combination of functional groups allows for further derivatization, expanding its utility in synthetic chemistry .

Case Studies and Research Findings

- Anti-inflammatory Studies : In vitro studies demonstrated that this compound effectively reduces inflammation markers by lowering nitric oxide levels in macrophages stimulated with lipopolysaccharides (LPS) .

- Antitumor Potential : Research has focused on its role in inhibiting tumor progression through modulation of oncogenic pathways .

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in disease processes, showcasing potential therapeutic applications .

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic natural substrates of enzymes, leading to inhibition. The pyrimidine ring can interact with nucleic acids or proteins, affecting their function. The morpholine moiety can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Key structural differences between 3,4-dichloro-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzenesulfonamide and related sulfonamides lie in the substituents on the benzene ring and the attached heterocyclic groups. Below is a comparative analysis:

Key Observations :

- Substituent Position : The 3,4-dichloro configuration in the target compound may induce distinct electronic and steric effects compared to 2,4-dichloro analogs like (I) and (III). These differences influence molecular packing and hydrogen-bonding interactions, as seen in the variable torsion angles (e.g., 67.8° in (I) vs. -48.2° in (III)) .

- Heterocyclic Attachments: The morpholinopyrimidine group in the target compound introduces a bulky, nitrogen-rich heterocycle, contrasting with simpler aryl (e.g., 4-chlorophenyl) or thiazole-based groups in analogs. This may enhance binding to biological targets such as kinases or enzymes.

Key Observations :

- Fungicidal Activity: Compound 5c (EC₅₀ = 9.5 mg/L against S. sclerotiorum) demonstrates that thiazole-linked sulfonamides exhibit potent fungicidal effects, likely due to interactions with fungal cell membranes or enzymes . The target compound’s morpholinopyrimidine group may offer similar or enhanced activity, though empirical data are lacking.

- Therapeutic vs. Hazardous Applications : While W-18 is a controlled opioid , other sulfonamides like the pyrazolopyrimidine derivative in highlight the scaffold’s versatility in drug design.

Biological Activity

3,4-Dichloro-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly as an inhibitor of certain enzymes involved in disease processes. This article reviews the molecular structure, synthesis, and biological activity of this compound, highlighting its significance in medicinal chemistry.

Molecular Structure

The chemical structure of this compound includes:

- Chlorine atoms at the 3 and 4 positions on the benzene ring.

- A morpholine moiety linked to a pyrimidine ring.

- A sulfonamide functional group which is often associated with antibacterial and antitumor properties.

The molecular formula can be represented as .

Synthesis

The synthesis of this compound typically involves:

- Nucleophilic aromatic substitution reactions to introduce the chlorinated benzene sulfonamide.

- Pyrimidine synthesis through cyclization methods that utilize commercially available starting materials.

- Morpholine derivatization to ensure the correct linkage and functional activity.

Antitumor Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antitumor activity. For instance:

- Cell-based assays reveal that these compounds can inhibit tumor cell proliferation by targeting specific oncogenes involved in cancer progression .

Antimicrobial Properties

The sulfonamide group is known for its antimicrobial effects. Compounds with similar structures have shown:

- Inhibition of bacterial growth , particularly against Gram-positive bacteria, through the inhibition of dihydropteroate synthase (DHPS), an enzyme critical for folate biosynthesis .

The mechanism by which this compound exerts its biological effects may involve:

- Enzyme Inhibition : The compound acts as an inhibitor for enzymes such as DHFR (dihydrofolate reductase), which is crucial in the folate synthesis pathway .

- Molecular Docking Studies : In silico studies suggest strong binding affinities to target proteins, indicating potential for further drug development .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of compounds structurally related to this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antitumor Effect | Showed significant reduction in tumor size in xenograft models when treated with similar compounds. |

| Study B | Antimicrobial Activity | Demonstrated effectiveness against resistant strains of bacteria, supporting the need for new antibiotics. |

| Study C | Pharmacokinetics | Evaluated absorption and metabolism, highlighting favorable pharmacokinetic profiles for further development. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.